molecular formula C19H20N4O3S2 B3000537 N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851979-49-2

N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B3000537
CAS No.: 851979-49-2
M. Wt: 416.51
InChI Key: UQUGEYWRKVDIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Microbial Studies

A study by Patel and Agravat (2007) involved synthesizing derivatives of benzothiazole, including structures related to N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide, for evaluating their antibacterial and antifungal activities (Patel & Agravat, 2007).

Inhibitory Activity in Biochemical Assays

Krishnaiah et al. (2012) synthesized a series of benzothiazole derivatives to evaluate their inhibitory activity against ALK5 in enzyme and cell-based luciferase reporter assays (Krishnaiah et al., 2012).

Potential COVID-19 Inhibitors

Alghamdi et al. (2023) designed, synthesized, and characterized a series of N-aminothiazole-hydrazineethyl-pyridines for potential use as COVID-19 inhibitors. Their research included molecular docking and dynamic simulation targeting the SARS-CoV-2 main protease (Alghamdi et al., 2023).

Anticancer Activity

Gomha et al. (2015) synthesized arylazothiazoles and thiadiazoles using a novel catalyst and evaluated their anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015).

Synthesis and Antimicrobial Activity

Hussein and Azeez (2013) synthesized thiazolidin-4-one derivatives of benzothiazole and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).

Analgesic and Antiproliferative Activity

Raj et al. (2007) prepared benzohydrazide derivatives and evaluated them for analgesic, antifungal, antibacterial, and antiproliferative activities (Raj et al., 2007).

Antimicrobial Evaluation of Heterocyclic Compounds

Sarshira et al. (2016) synthesized different heterocyclic compounds from salicylic acid hydrazide and evaluated their antimicrobial activities (Sarshira et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in areas such as medicinal chemistry .

Properties

IUPAC Name

N'-(6-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-13-4-9-16-17(12-13)27-19(20-16)22-21-18(24)14-5-7-15(8-6-14)28(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUGEYWRKVDIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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